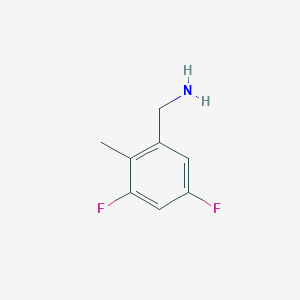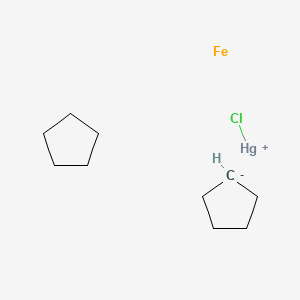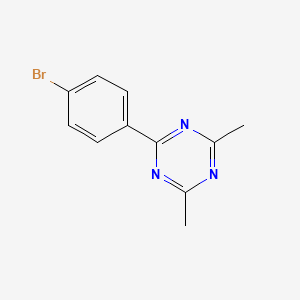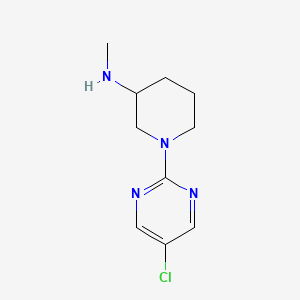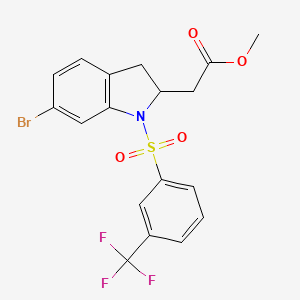
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate is a complex organic compound that features a brominated indoline core, a trifluoromethylphenyl sulfonyl group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate typically involves multiple steps:
Bromination: The indoline core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonylation: The brominated indoline is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Esterification: The final step involves esterification of the resulting compound with methyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indoline core can be oxidized to indole using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydride).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Sulfide derivatives.
Oxidation: Indole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can improve its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(6-chloro-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
- Methyl 2-(6-fluoro-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
- Methyl 2-(6-iodo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
Uniqueness
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling . The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C18H15BrF3NO4S |
|---|---|
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
methyl 2-[6-bromo-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetate |
InChI |
InChI=1S/C18H15BrF3NO4S/c1-27-17(24)10-14-7-11-5-6-13(19)9-16(11)23(14)28(25,26)15-4-2-3-12(8-15)18(20,21)22/h2-6,8-9,14H,7,10H2,1H3 |
Clave InChI |
BGMWRRCRLLIJHL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
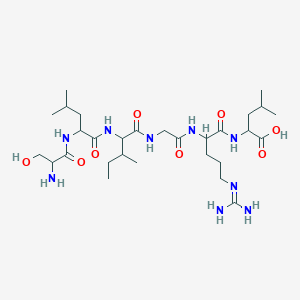
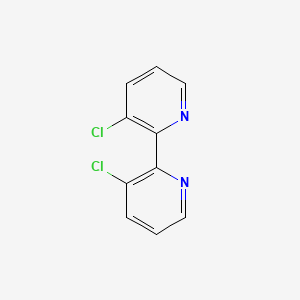
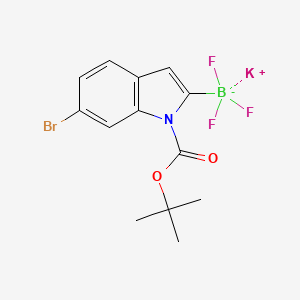
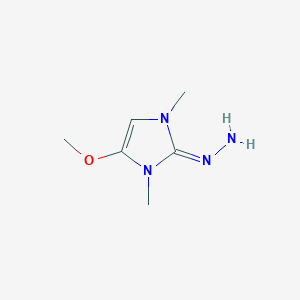
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
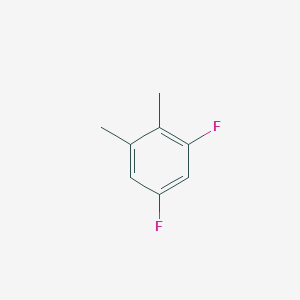
![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
